molecular formula C8H10BrNO B3078819 2-(2-Bromopyridin-4-yl)propan-2-ol CAS No. 1055073-69-2

2-(2-Bromopyridin-4-yl)propan-2-ol

Cat. No. B3078819
CAS RN: 1055073-69-2
M. Wt: 216.07 g/mol
InChI Key: NHORTBSMGTXPHB-UHFFFAOYSA-N
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Description

“2-(2-Bromopyridin-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1055073-69-2 . It has a molecular weight of 216.08 and its IUPAC name is 2-(2-bromo-4-pyridinyl)-2-propanol .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromopyridin-4-yl)propan-2-ol” were not found, a similar compound, “2-(6-bromopyridin-2-yl)propan-2-ol”, is synthesized from methylmagnesium iodide and 6-bromopyridine-2-carboxylic acid methyl ester .


Molecular Structure Analysis

The InChI code for “2-(2-Bromopyridin-4-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-(2-Bromopyridin-4-yl)propan-2-ol” is a solid or liquid at room temperature . It is stored under an inert atmosphere at 2-8°C . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

  • Antifungal Activity : 2-(2-Bromopyridin-4-yl)propan-2-ol derivatives, specifically 1,2,3-Triazole derivatives, have been synthesized and shown notable in vitro antifungal activity against various Candida strains. Halogen substitution on these compounds, such as in 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, has demonstrated a promising antifungal profile, indicating potential as drug candidates after further structural modifications (Lima-Neto et al., 2012).

  • Biodiesel Production : This compound has been used as an acyl acceptor in the lipase-mediated transformation of vegetable oils into biodiesel. The process achieved high conversion rates for various oils, suggesting its effectiveness in biofuel production (Modi et al., 2006).

  • Antimicrobial Agents : Derivatives of 2-(2-Bromopyridin-4-yl)propan-2-ol, such as substituted phenyl azetidines, have been synthesized and characterized, demonstrating potential as antimicrobial agents. These compounds have shown notable activity against various microbes, making them candidates for further research in antimicrobial treatment (Doraswamy & Ramana, 2013).

  • Catalysis in Organic Synthesis : The compound has been utilized in the architecture of supramolecular metal complexes for photocatalytic CO2 reduction. Specifically, Ru(II)-Re(I) binuclear complexes linked by ligands including 2-(2-Bromopyridin-4-yl)propan-2-ol derivatives have shown improved photocatalytic activities and extended photocatalytic responses into the visible region, highlighting its role in advancing green chemistry solutions (Gholamkhass et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-(2-bromopyridin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORTBSMGTXPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromopyridin-4-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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